molecular formula C7H12N2O2S B1377351 (1-Cyanocyclopentyl)methanesulfonamide CAS No. 1443981-15-4

(1-Cyanocyclopentyl)methanesulfonamide

Cat. No.: B1377351
CAS No.: 1443981-15-4
M. Wt: 188.25 g/mol
InChI Key: VJGKNJNAYXWJDW-UHFFFAOYSA-N
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Scientific Research Applications

(1-Cyanocyclopentyl)methanesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Biochemical Analysis

Biochemical Properties

(1-Cyanocyclopentyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These effects include alterations in liver and kidney function, as well as changes in behavior and physiological parameters. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can affect the activity of enzymes involved in the citric acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

The synthesis of (1-Cyanocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(1-Cyanocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(1-Cyanocyclopentyl)methanesulfonamide can be compared with other sulfonamide-based compounds, such as:

Properties

IUPAC Name

(1-cyanocyclopentyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-5-7(3-1-2-4-7)6-12(9,10)11/h1-4,6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKNJNAYXWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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